4-amino-N'-{[(2-nitrophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the nitrobenzoate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoate group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE: shares similarities with other oxadiazole derivatives and nitrobenzoate compounds.
Organochlorine compounds: These compounds also contain complex ring structures and exhibit diverse chemical properties.
Aliphatic amines: These compounds, while structurally different, share some reactivity patterns with (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE.
Uniqueness
What sets (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE apart is its unique combination of an oxadiazole ring and a nitrobenzoate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N6O5 |
---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 2-nitrobenzoate |
InChI |
InChI=1S/C10H8N6O5/c11-8(7-9(12)15-21-13-7)14-20-10(17)5-3-1-2-4-6(5)16(18)19/h1-4H,(H2,11,14)(H2,12,15) |
InChI Key |
CJNLQKDGVJCPLE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(\C2=NON=C2N)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=NON=C2N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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